molecular formula C19H14N4O2S B6486516 N-(1,3-benzothiazol-2-yl)-4-[(6-methylpyridazin-3-yl)oxy]benzamide CAS No. 1251683-27-8

N-(1,3-benzothiazol-2-yl)-4-[(6-methylpyridazin-3-yl)oxy]benzamide

Cat. No. B6486516
CAS RN: 1251683-27-8
M. Wt: 362.4 g/mol
InChI Key: FPCKXZCNJGZUPP-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-4-[(6-methylpyridazin-3-yl)oxy]benzamide, or MBT, is a novel small molecule that has been used as a research tool in various scientific fields. It is a derivative of benzothiazole, which is known for its anti-inflammatory, antioxidant and antifungal properties. MBT is a versatile compound that has been used in a variety of research applications, including drug discovery, biochemistry, and physiology.

Scientific Research Applications

Halocyclization and Iodosulfonylation

The compound exhibits selective halocyclization and iodosulfonylation properties. Researchers have developed an effective synthetic strategy to produce pyrimidobenzothiazoles through a 6-endo-dig halocyclization of N-benzothiazol-2-yl alkynamides at room temperature. This reaction has a broad substrate scope and allows for the synthesis of several multisubstituted α,β-enones using the same starting materials .

MEK Inhibition

In the pursuit of novel MEK inhibitors, scientists have synthesized a series of 3-(benzothiazol-2-yl) coumarin derivatives . These compounds were obtained through condensation, cyanation, hydrolyzation, and esterification, starting from o-hydroxy benzaldehydes and benzothiazole-2-acetonitrile. These derivatives hold promise for potential applications in cancer research and drug development .

Photochromic Properties

Novel photochromic compounds, specifically 5′-(1,3-benzothiazol-2-yl)-substituted spiro [indoline-2,3′-naphthopyrans] , have been synthesized. These compounds exhibit luminescence properties in both the cyclic and merocyanine forms. Their photochromic behavior makes them interesting candidates for applications in optoelectronics and materials science .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-(6-methylpyridazin-3-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S/c1-12-6-11-17(23-22-12)25-14-9-7-13(8-10-14)18(24)21-19-20-15-4-2-3-5-16(15)26-19/h2-11H,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCKXZCNJGZUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-4-((6-methylpyridazin-3-yl)oxy)benzamide

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